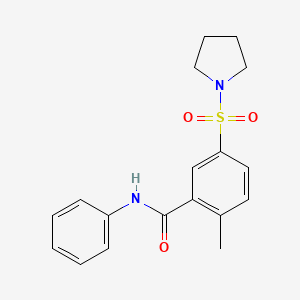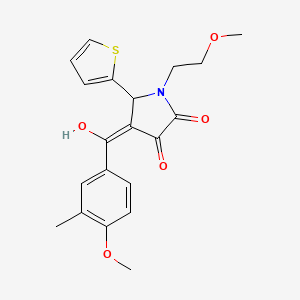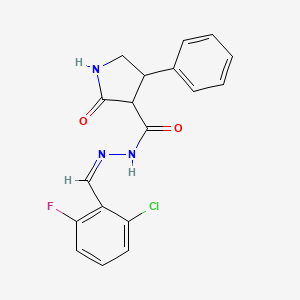
2-methyl-N-phenyl-5-(1-pyrrolidinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-phenyl-5-(1-pyrrolidinylsulfonyl)benzamide, also known as MPSP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound has been found to have significant effects on the body's biochemical and physiological processes, making it a promising candidate for future drug development.
Mechanism of Action
The mechanism of action of 2-methyl-N-phenyl-5-(1-pyrrolidinylsulfonyl)benzamide involves its ability to modulate various signaling pathways in the body. It has been found to inhibit the activity of certain enzymes and proteins that are involved in inflammation and oxidative stress. This leads to a reduction in the production of reactive oxygen species and pro-inflammatory cytokines, which can contribute to the development of various diseases.
Biochemical and Physiological Effects:
This compound has been found to have significant effects on various biochemical and physiological processes in the body. It has been shown to reduce inflammation, oxidative stress, and apoptosis, which can contribute to the development of various diseases. Additionally, this compound has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 2-methyl-N-phenyl-5-(1-pyrrolidinylsulfonyl)benzamide in lab experiments include its ability to modulate various signaling pathways in the body, making it a useful tool for studying the effects of inflammation, oxidative stress, and apoptosis. Additionally, this compound has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using this compound in lab experiments is its relatively high cost, which can limit its use in certain research settings.
Future Directions
There are several future directions for the research on 2-methyl-N-phenyl-5-(1-pyrrolidinylsulfonyl)benzamide. One potential direction is the development of this compound-based drugs for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, further research is needed to understand the precise mechanisms of action of this compound, which can help to identify new therapeutic targets for drug development. Finally, the development of new synthesis methods for this compound can help to reduce its cost and increase its availability for research purposes.
Synthesis Methods
The synthesis of 2-methyl-N-phenyl-5-(1-pyrrolidinylsulfonyl)benzamide involves the reaction of 2-methyl-5-nitrobenzamide and 1-pyrrolidine-sulfonamide in the presence of a reducing agent such as sodium dithionite. This process results in the formation of this compound, which can be purified using various techniques such as column chromatography.
Scientific Research Applications
2-methyl-N-phenyl-5-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to have significant effects on various biological processes, including inflammation, oxidative stress, and apoptosis. These effects make this compound a promising candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
properties
IUPAC Name |
2-methyl-N-phenyl-5-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14-9-10-16(24(22,23)20-11-5-6-12-20)13-17(14)18(21)19-15-7-3-2-4-8-15/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLAXCMKYSONQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B5371971.png)
![(3S*,4S*)-1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}piperidine-3,4-diol](/img/structure/B5371974.png)
![3-[4-(dimethylamino)-3-nitrophenyl]-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile hydrochloride](/img/structure/B5371979.png)

![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5372002.png)

![N-[4-(allyloxy)benzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5372017.png)

![methyl 4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]benzoate](/img/structure/B5372029.png)
![2-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}imidazo[1,2-a]pyrimidine](/img/structure/B5372047.png)
![6-[2-(4-chlorophenyl)-3-cinnamoyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B5372053.png)

![N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]alanine](/img/structure/B5372073.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5372079.png)